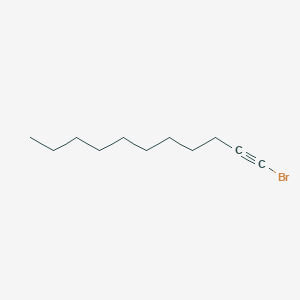![molecular formula C23H17N B14443993 N-[(Pyren-1-YL)methyl]aniline CAS No. 73639-91-5](/img/structure/B14443993.png)
N-[(Pyren-1-YL)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety attached to an aniline group via a methylene bridge. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, and for its ability to participate in non-covalent interactions . This compound is of interest due to its unique structural and functional properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where pyrene-1-carbaldehyde is reacted with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
化学反应分析
Types of Reactions
N-[(Pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) over palladium (Pd) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted pyrene derivatives.
科学研究应用
N-[(Pyren-1-YL)methyl]aniline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-[(Pyren-1-YL)methyl]aniline involves its ability to interact with various molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to modulate the activity of specific proteins or enzymes, influencing biological pathways and processes . The pyrene moiety’s electronic and photophysical properties also play a crucial role in its mechanism of action, allowing it to act as a fluorescent probe or sensor .
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline: Similar in structure but with dimethyl groups attached to the aniline moiety.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Features diphenyl groups instead of a single aniline group.
Uniqueness
N-[(Pyren-1-YL)methyl]aniline is unique due to its specific combination of a pyrene moiety and an aniline group connected via a methylene bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications requiring high fluorescence quantum yield and selective molecular interactions .
属性
CAS 编号 |
73639-91-5 |
|---|---|
分子式 |
C23H17N |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C23H17N/c1-2-7-20(8-3-1)24-15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)23(18)22(16)17/h1-14,24H,15H2 |
InChI 键 |
SDLBOKLUARSDJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


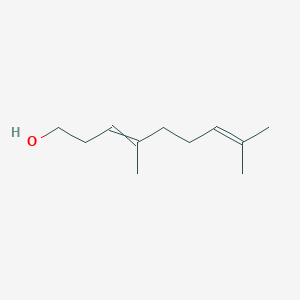
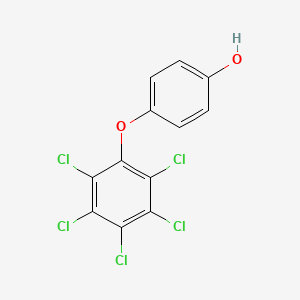
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
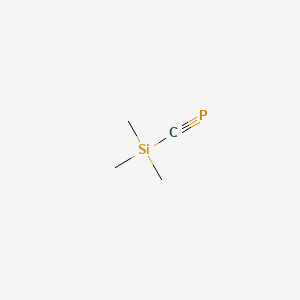

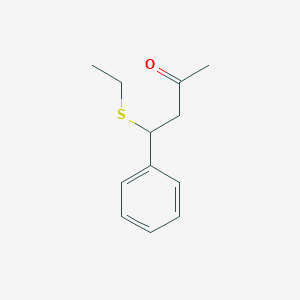
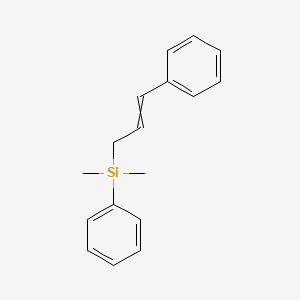

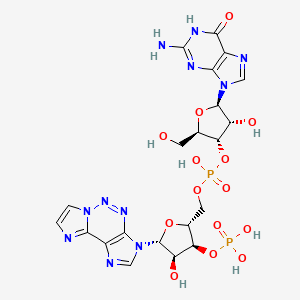
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)


